Cas no 278614-91-8 (2,7-dichloro-4H-pyrido1,2-apyrimidin-4-one)

2,7-dichloro-4H-pyrido1,2-apyrimidin-4-one 化学的及び物理的性質
名前と識別子
-
- 2,7-dichloro-4H-pyrido1,2-apyrimidin-4-one
- EN300-15420
- 2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one
- Z147340662
- 278614-91-8
- DLA61491
- AB93202
- AT15582
- CS-0309055
- F2158-1078
- 2,7-dichloro-4H-pyrido(1,2-a)pyrimidin-4-one
- MFCD07692319
- DTXCID40378770
- HMS1733K14
- 837-707-6
- AKOS009075375
- DTXSID60427936
-
- MDL: MFCD07692319
- インチ: InChI=1S/C8H4Cl2N2O/c9-5-1-2-7-11-6(10)3-8(13)12(7)4-5/h1-4H
- InChIKey: NTUDDGZNPQEOQZ-UHFFFAOYSA-N
- ほほえんだ: C1=CC2=NC(=CC(=O)N2C=C1Cl)Cl
計算された属性
- せいみつぶんしりょう: 213.9700681g/mol
- どういたいしつりょう: 213.9700681g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 393
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 32.7Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
2,7-dichloro-4H-pyrido1,2-apyrimidin-4-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM468844-1g |
2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one |
278614-91-8 | 95%+ | 1g |
$266 | 2024-07-28 | |
Enamine | EN300-15420-2.5g |
2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one |
278614-91-8 | 95% | 2.5g |
$671.0 | 2023-07-06 | |
TRC | D483070-50mg |
2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one |
278614-91-8 | 50mg |
$ 70.00 | 2022-06-05 | ||
TRC | D483070-500mg |
2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one |
278614-91-8 | 500mg |
$ 365.00 | 2022-06-05 | ||
Enamine | EN300-15420-0.05g |
2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one |
278614-91-8 | 95% | 0.05g |
$75.0 | 2023-07-06 | |
Enamine | EN300-15420-0.1g |
2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one |
278614-91-8 | 95% | 0.1g |
$110.0 | 2023-07-06 | |
Enamine | EN300-15420-0.5g |
2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one |
278614-91-8 | 95% | 0.5g |
$249.0 | 2023-07-06 | |
Advanced ChemBlocks | O30419-1G |
2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one |
278614-91-8 | 95% | 1G |
$335 | 2023-09-15 | |
Aaron | AR018NH6-1g |
2,7-Dichloro-4H-pyrido[1,2-a]pyrimidin-4-one |
278614-91-8 | 95% | 1g |
$464.00 | 2025-02-28 | |
Enamine | EN300-15420-250mg |
2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one |
278614-91-8 | 95.0% | 250mg |
$157.0 | 2023-09-25 |
2,7-dichloro-4H-pyrido1,2-apyrimidin-4-one 関連文献
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
7. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
2,7-dichloro-4H-pyrido1,2-apyrimidin-4-oneに関する追加情報
Introduction to 2,7-dichloro-4H-pyrido[1,2-apyrimidin-4-one (CAS No. 278614-91-8)
2,7-dichloro-4H-pyrido[1,2-apyrimidin-4-one, identified by its CAS number 278614-91-8, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrido[1,2-apyrimidin] class, a scaffold that is widely recognized for its biological activity and potential therapeutic applications. The presence of chlorine substituents at the 2nd and 7th positions enhances its reactivity and functionality, making it a valuable intermediate in the synthesis of more complex molecules.
The structural framework of 2,7-dichloro-4H-pyrido[1,2-apyrimidin-4-one features a fused ring system consisting of a pyridine ring connected to an imidopyrimidine core. This particular arrangement contributes to its unique electronic properties and interaction capabilities with biological targets. The compound’s ability to act as a precursor in the development of pharmacologically active agents has been explored in various research studies, particularly in the quest for novel treatments against infectious diseases and cancer.
In recent years, the pharmaceutical industry has placed increasing emphasis on the discovery and optimization of small-molecule inhibitors that can modulate key biological pathways. 2,7-dichloro-4H-pyrido[1,2-apyrimidin-4-one has been investigated for its potential to serve as a lead compound in the synthesis of drugs targeting enzymes such as kinases and phosphodiesterases. These enzymes are critical regulators of cellular processes and are often dysregulated in pathological conditions. The chlorine substituents in this molecule facilitate further functionalization, allowing chemists to tailor its properties for specific biological activities.
One of the most compelling aspects of 2,7-dichloro-4H-pyrido[1,2-apyrimidin-4-one is its role in the development of antiviral agents. The pyrido[1,2-apyrimidin] scaffold has been shown to exhibit inhibitory effects against viral proteases and polymerases, making it a promising candidate for treating viral infections. Current research is focused on modifying this scaffold to improve its potency and selectivity against specific viruses. The chlorine atoms provide handles for chemical modifications that can enhance binding affinity and reduce off-target effects.
The synthesis of 2,7-dichloro-4H-pyrido[1,2-apyrimidin-4-one involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to achieve high yields and purity levels. Techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions are commonly used to introduce the chlorine substituents and construct the fused ring system. These synthetic strategies not only highlight the compound’s synthetic accessibility but also underscore the importance of innovative chemical approaches in drug discovery.
From a medicinal chemistry perspective, 2,7-dichloro-4H-pyrido[1,2-apyrimidin-4-one serves as a versatile building block for generating libraries of analogs. By systematically varying substituents on the scaffold, researchers can explore different pharmacophoric elements and optimize biological activity. This approach is particularly useful in high-throughput screening campaigns where large numbers of compounds are tested for their efficacy against disease-causing targets. The flexibility offered by this scaffold allows for rapid iteration in drug design processes.
The pharmacological profile of 2,7-dichloro-4H-pyrido[1,2-apyrimidin-4-one has been studied in various preclinical models. Initial investigations have revealed promising results in terms of anti-proliferative effects on cancer cell lines. The compound’s ability to interfere with critical signaling pathways has led to its evaluation as a potential chemotherapeutic agent. Further studies are underway to elucidate its mechanism of action and identify any toxicological concerns that may arise from prolonged exposure.
In addition to its applications in oncology research, 2,7-dichloro-4H-pyrido[1,2-apyrimidin-4-one has shown promise in treating inflammatory diseases. The scaffold’s structural features allow it to interact with inflammatory mediators and modulate immune responses. Researchers are exploring derivatives of this compound that could serve as nonsteroidal anti-inflammatory drugs (NSAIDs) or immunomodulators. The chlorine atoms play a crucial role in fine-tuning these interactions by influencing electronic distributions across the molecule.
The growing interest in 2,7-dichloro-4H-pyrido[1,2-apyrimidin-4-one reflects broader trends in pharmaceutical innovation towards rational drug design and targeted therapy. As computational methods improve, virtual screening techniques are being used to predict potential binding interactions between this compound and biological targets. Such approaches accelerate the discovery process by narrowing down candidates that warrant further experimental validation.
Future directions for research on CAS No 278614-91-8 include exploring its role in antibiotic development. Bacterial resistance remains a significant global health challenge; novel antibiotics with unique mechanisms of action are urgently needed. The heterocyclic nature of this compound provides opportunities for designing molecules that can disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways without cross-resistance with existing antibiotics.
The environmental impact of synthesizing and using CAS No 278614-91-8 is also an area of growing concern within green chemistry initiatives. Efforts are being made to develop more sustainable synthetic routes that minimize waste generation and reduce reliance on hazardous reagents. These efforts align with global regulatory pressures favoring eco-friendly practices throughout drug development pipelines.
In conclusion,CAS No 278614 -91 -8 (also known as 2 , 7 - dichloro - 4 H - pyrido [ 1 , 2 - apyrimidin - 4 - one ) represents an exciting opportunity for medicinal chemists seeking new therapeutic agents . Its structural versatility , coupled with demonstrated biological activity , positions it as a valuable tool for drug discovery across multiple therapeutic areas . As research continues into novel derivatives , we can expect further insights into how this heterocyclic scaffold can be leveraged against some o f society ' s most pressing health challenges . p >
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